N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride is a compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride typically involves the reaction of 2-aminobenzamide with benzyl chloride and acetic anhydride under basic conditions . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring. The final product is obtained as a hydrochloride salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which exhibit different biological activities and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its anticonvulsant, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Dihydroquinazoline derivatives: These are reduced forms of quinazolines and have distinct pharmacological properties.
Uniqueness
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Eigenschaften
Molekularformel |
C18H20ClN3O |
---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-13-16-10-6-7-11-17(16)20-18(19-14(2)22)21(13)12-15-8-4-3-5-9-15;/h3-11,13H,12H2,1-2H3,(H,19,20,22);1H |
InChI-Schlüssel |
PWYHCAZZPXAUPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)NC(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.